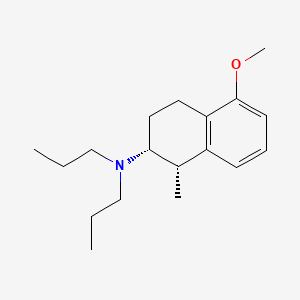

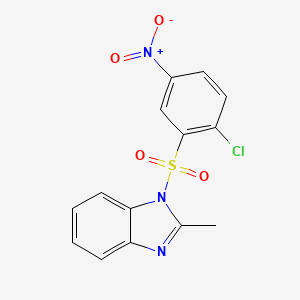

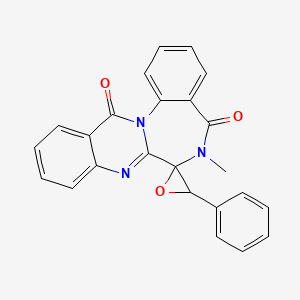

![molecular formula C23H20N4O2S3 B1663061 2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 877618-79-6](/img/structure/B1663061.png)

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

説明

2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.

科学的研究の応用

Synthesis and Characterization

- Arylidene compounds derived from 2-iminothiazolidine-4-one, including compounds similar to the one , have been synthesized and characterized, revealing potential antimicrobial activities against Staphylococcus aureus and Pseudomonas aeruginosa (Azeez & Abdullah, 2019).

Antimicrobial and Antitumor Activities

- Derivatives of thieno[2,3-d]pyrimidine have shown significant antimicrobial activity, with some compounds being sensitive to both Gram-positive and Gram-negative bacteria (Soliman et al., 2009).

- New compounds containing benzothiazole and thiazolopyrimidines have been synthesized and evaluated for their anticancer activity, displaying promising results against various human tumor cell lines (Yurttaş et al., 2015).

Molecular Design and Pharmacological Activity

- Molecular design involving thieno[2,3-d]pyrimidine has led to the development of compounds with potential as anti-inflammatory and analgesic agents, as well as inhibitors of certain biological targets like cyclooxygenase-1/2 (Abu‐Hashem et al., 2020).

- In a study focused on creating hybrids of thieno[2,3-d]pyrimidine and benzimidazole, compounds were developed with notable antimicrobial properties against bacteria and the Candida albicans fungal strain (Vlasov et al., 2021).

Antifolate Research

- Research into antifolates has led to the synthesis of compounds based on the pyrrolo[2,3-d]pyrimidine scaffold, showing dual inhibitory activity against dihydrofolate reductase and thymidylate synthase, with implications for antitumor treatments (Gangjee et al., 2005).

Insecticidal Applications

- Certain derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, suggesting potential in pest control (Fadda et al., 2017).

作用機序

Target of Action

The primary target of the compound “IWP-2-V2”, also known as “2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide” or “2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide”, is a protein called Porcupine . Porcupine is a membrane-bound acyltransferase that plays a crucial role in the WNT signaling pathway .

Mode of Action

IWP-2-V2 interacts with its target, Porcupine, by inhibiting its activity . Porcupine is responsible for the palmitoylation of WNT proteins, a process that is essential for the secretion and signaling capability of these proteins . By inhibiting Porcupine, IWP-2-V2 prevents the secretion of WNT proteins and thus blocks the activation of the WNT signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by IWP-2-V2 is the WNT signaling pathway . This pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration . By inhibiting the WNT pathway, IWP-2-V2 can influence these processes and their downstream effects .

Pharmacokinetics

As a small molecule inhibitor, it is likely to have good bioavailability and can be distributed throughout the body to exert its effects .

Result of Action

The molecular and cellular effects of IWP-2-V2’s action include the suppression of self-renewal in mouse embryonic stem cells and the promotion of cardiomyocyte differentiation from human pluripotent stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells .

特性

IUPAC Name |

2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S3/c1-14-7-8-16-18(11-14)32-22(24-16)26-19(28)13-31-23-25-17-9-10-30-20(17)21(29)27(23)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSMYOJWTVVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

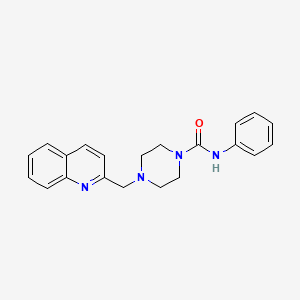

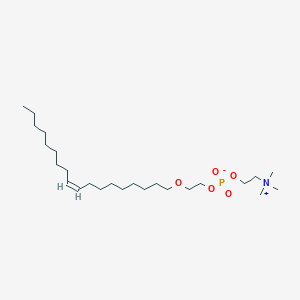

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

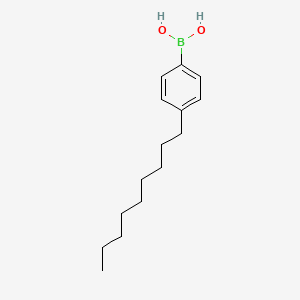

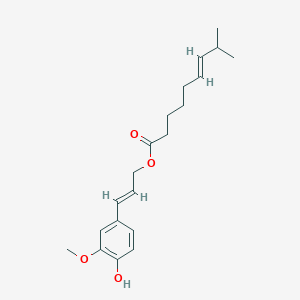

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)

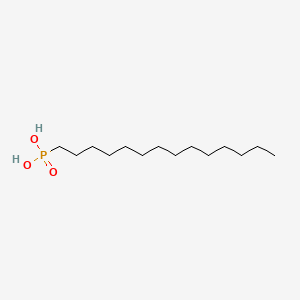

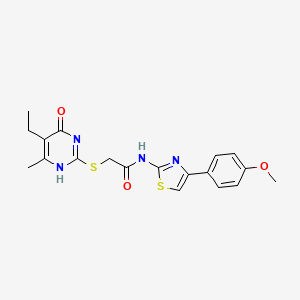

![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)